N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with an ethyl group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-ethylphenylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-ethylphenyl-2-(4-aminophenoxy)acetamide.
Reduction: 4-ethylphenyl-2-(4-hydroxylaminophenoxy)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(4-nitrophenoxy)acetamide
- N-(4-ethylphenyl)-2-(4-aminophenoxy)acetamide
- N-(4-ethylphenyl)-2-(4-hydroxylaminophenoxy)acetamide
Uniqueness
N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both an ethyl group and a nitrophenoxy group, which confer distinct chemical and physical properties. These structural features may result in different reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-3-5-13(6-4-12)17-16(19)11-22-15-9-7-14(8-10-15)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYNZCPLXXVFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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